molecular formula C15H14N2O3 B5602571 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide

Cat. No.: B5602571
M. Wt: 270.28 g/mol
InChI Key: DVGZCOXLBSVYBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide is a benzamide derivative featuring a 3-methyl-substituted benzoyl group and a 2-methyl-5-nitrophenyl aniline moiety. This compound is structurally characterized by its nitro group at the para position of the phenyl ring and a methyl group at the ortho position, which influence its electronic and steric properties. The benzamide core facilitates hydrogen bonding and π-π interactions, making it a candidate for biological targeting .

The compound has been studied in medicinal chemistry contexts, particularly for kinase inhibition and antidiabetic applications. For example, molecular docking studies reveal that its nitro group forms hydrogen bonds with residues like Met-318 in Abl kinase, contributing to binding affinity .

Properties

IUPAC Name

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-10-4-3-5-12(8-10)15(18)16-14-9-13(17(19)20)7-6-11(14)2/h3-9H,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGZCOXLBSVYBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide typically involves the reaction of 3-methylbenzoic acid with 2-methyl-5-nitroaniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using larger quantities of reactants, maintaining precise temperature control, and employing continuous flow reactors to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-methyl-5-nitrophenyl)benzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methyl groups can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Halogenating agents (e.g., bromine), nitrating agents (e.g., nitric acid).

Major Products Formed

    Reduction: 3-methyl-N-(2-methyl-5-aminophenyl)benzamide.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Pharmaceutical Applications

The compound is primarily recognized for its utility in the synthesis of Imatinib Mesylate , a well-known tyrosine kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML) and gastrointestinal stromal tumors (GISTs). Imatinib has been pivotal in cancer therapy, with studies indicating that approximately 89% of patients can survive more than five years after treatment . The synthesis of Imatinib involves several derivatives, including 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide as a key precursor .

Table 1: Key Pharmaceutical Compounds Derived from this compound

Compound NameApplication AreaNotes
Imatinib MesylateCancer treatmentEffective against CML and GISTs; high patient survival rate
NilotinibCancer treatmentAnother tyrosine kinase inhibitor derived from related compounds
Antimicrobial agentsBroad-spectrum antibacterial activityDeveloped to combat resistant strains of bacteria

Biological Activities

Research has demonstrated that derivatives of this compound exhibit a range of biological activities, including:

  • Antitumor Activity : Various synthesized benzamide derivatives have shown significant antiproliferative effects against different cancer cell lines. For instance, compounds derived from similar structures have been evaluated for their ability to inhibit cancer cell growth and induce apoptosis .
  • Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. Research indicates that certain derivatives can effectively inhibit the growth of Gram-positive and Gram-negative bacteria as well as fungi, making them potential candidates for new antimicrobial therapies .

Table 2: Biological Activities of Related Compounds

Activity TypeDescriptionExample Compounds
AntitumorInhibition of cancer cell growthBenzamide derivatives
AntibacterialEffective against bacterial strainsCompounds with similar nitrophenyl groups
AntifungalInhibition of fungal growthSimilar derivatives tested against Candida species

Key Synthesis Techniques:

  • Microwave-Assisted Synthesis : Utilizing microwave reactors has been shown to significantly improve reaction times and yields compared to traditional methods. For example, one study reported a yield of 98% with high purity using microwave-assisted techniques under controlled conditions .
  • Solvent-Free Reactions : Developing solvent-free methodologies has also been a focus to minimize environmental impacts and enhance safety during synthesis processes.

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzamide core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Differences

The biological activity and binding mechanisms of benzamide derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Key Research Findings

Impact of Nitro and Methyl Groups :

  • The nitro group in 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide is critical for hydrogen bonding with kinase residues (e.g., Met-318), while the methyl groups improve lipophilicity and membrane permeability .
  • In contrast, sulfamoyl derivatives (e.g., Compound 5o) prioritize interactions with carbohydrate-metabolizing enzymes, where sulfamoyl and chloro substituents enhance inhibitory activity .

Linkage Type (Amine vs. Amide) :

  • Compound 9 (), which replaces the benzamide linkage with an amine, exhibits stronger binding to Abl kinase (ΔG: -11.4 vs. -10.4 kcal/mol for benzamide derivatives). This suggests that the amine linkage better accommodates the allosteric pocket .

Role of Heterocyclic Additions :

  • Imidazole and trifluoromethyl groups in Compound 12 () increase steric bulk and electron-withdrawing effects, enhancing tyrosine kinase inhibition .

Enzyme Selectivity :

  • While this compound shows dual activity in kinase inhibition and diabetes, sulfamoyl derivatives (e.g., ) are specialized for α-glucosidase/α-amylase inhibition, highlighting scaffold versatility .

Contradictions and Limitations

  • Therapeutic Scope : The same benzamide scaffold can target diverse pathways (e.g., anticancer vs. antidiabetic), complicating structure-activity generalizations .
  • Synthetic Challenges : Derivatives with complex substituents (e.g., imidazole in Compound 12) often have low yields (<25%), limiting practical application .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-methyl-N-(2-methyl-5-nitrophenyl)benzamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Synthesis typically involves coupling a substituted benzoyl chloride with a nitro-substituted aniline derivative. For example, condensation of 3-methylbenzoyl chloride with 2-methyl-5-nitroaniline under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane or THF. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended. Reaction efficiency can be improved by optimizing stoichiometry (1.2:1 molar ratio of acyl chloride to amine), temperature (0–25°C), and catalyst use (e.g., DMAP for accelerated acylation). Yield tracking via TLC and LC-MS is critical .

Q. Which spectroscopic techniques are essential for confirming the molecular structure of this compound, and what key spectral features should researchers look for?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm for nitro-substituted phenyl; δ 6.8–7.6 ppm for methyl-substituted benzamide), methyl groups (δ 2.3–2.6 ppm), and amide NH (δ 8.0–10.0 ppm, broad if present).
  • IR : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹ asymmetric stretch; ~1350 cm⁻¹ symmetric stretch).
  • Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular formula (C₁₅H₁₃N₂O₃, exact mass 275.09).
    Cross-validation with X-ray crystallography (using SHELX ) is recommended for absolute configuration confirmation.

Advanced Research Questions

Q. How can researchers resolve discrepancies in NMR data when characterizing this benzamide derivative?

  • Methodological Answer : Discrepancies often arise from tautomerism, impurities, or solvent effects. Strategies include:

  • Variable Temperature NMR : To identify dynamic processes (e.g., rotameric equilibria of the amide bond).
  • 2D NMR (COSY, HSQC, HMBC) : Assign overlapping aromatic signals and confirm connectivity.
  • Crystallographic Validation : Use SHELXL to resolve ambiguous NOE correlations or unexpected coupling constants.
  • Comparative Analysis : Cross-check with published data for analogous nitrobenzamides (e.g., reports δ 342.02 [M+H]⁺ and IR peaks at 3320 cm⁻¹ (NH), 1638 cm⁻¹ (C=O)) .

Q. What computational approaches are recommended for predicting the biological activity of this compound, and how should docking studies be validated?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with target proteins (e.g., enzymes like cyclooxygenase or kinases). Focus on hydrogen bonding (nitro and amide groups) and hydrophobic interactions (methyl substituents).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Validation : Compare with experimental IC₅₀ values from bioassays (e.g., ischemia/reperfusion models in ). Cross-reference docking poses with crystallographic ligand-protein complexes (e.g., PDB entries analyzed via SHELX ).

Q. In pharmacological studies, how should experimental models be designed to assess the compound's efficacy against ischemia/reperfusion injury?

  • Methodological Answer :

  • In Vitro Models : Use H9c2 cardiomyocytes under hypoxia-reoxygenation. Pretreat with 1–10 µM compound and measure apoptosis (Annexin V/PI staining) and ROS levels (DCFH-DA assay).
  • In Vivo Models : Rodent left anterior descending (LAD) artery occlusion (30 min ischemia/24h reperfusion). Administer compound intravenously (5–20 mg/kg) pre- or post-ischemia. Primary endpoints: infarct size (TTC staining), troponin levels, and echocardiography.
  • Data Interpretation : Address contradictions (e.g., efficacy vs. toxicity) by correlating pharmacokinetic parameters (Cₘₐₓ, AUC) with histopathological outcomes .

Contradiction Analysis & Optimization

Q. How can contradictory biological activity data between similar nitrobenzamides be systematically analyzed?

  • Methodological Answer :

  • SAR Studies : Compare substituent effects (e.g., shows cyclopropyl vs. sulfonyl groups alter reactivity ). Use QSAR models (e.g., CoMFA) to quantify electronic (Hammett σ) and steric (Taft Eₛ) contributions.
  • Meta-Analysis : Aggregate data from analogs (e.g., ’s thiazole derivatives and ’s docking results ). Identify trends in logP, polar surface area, and binding affinity.
  • Experimental Replication : Repeat assays under standardized conditions (e.g., pH, serum concentration) to isolate compound-specific effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.